3.15‑Fold Higher Neuroprotective Potency Compared to the Corresponding 1,2,3‑Triazole Analog
In the glutamate‑challenged HT22 neuronal cell model, the target compound (Compound 3) exhibited an EC₅₀ of 254 ± 65 nM, while the structurally analogous 1,2,3‑triazole derivative (Compound 24) displayed an EC₅₀ of 801 ± 229 nM [1]. This represents a 3.15‑fold improvement in potency, demonstrating that the 1,2,4‑oxadiazole heterocycle is markedly superior to 1,2,3‑triazole for maintaining neuroprotective activity in this scaffold.
| Evidence Dimension | Neuroprotective potency (EC₅₀ against glutamate‑induced oxidative cell death) |
|---|---|
| Target Compound Data | 254 ± 65 nM |
| Comparator Or Baseline | 1,2,3‑Triazole analogue (Compound 24): 801 ± 229 nM |
| Quantified Difference | 3.15‑fold lower EC₅₀ (higher potency) for the target compound |
| Conditions | Glutamate‑challenged hippocampal HT22 cells; assessment of protection against oxidative‑stress‑induced cell death. |
Why This Matters
A 3‑fold potency advantage reduces the required dosing concentration, potentially lowering off‑target risk and improving translational feasibility for in vivo neuroprotection studies.
- [1] Koufaki M, Theodorou E, Alexi X, Alexis MN. Synthesis of a second generation chroman/catechol hybrids and evaluation of their activity in protecting neuronal cells from oxidative stress-induced cell death. Bioorg Med Chem. 2010;18(11):3898-3909. doi:10.1016/j.bmc.2010.04.042. View Source
